1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane

Medicinal chemistry CNS drug design Ligand-lipophilicity efficiency

This 1,4-diazepane derivative combines a metabolically labile 2-(methylsulfanyl)benzoyl group with a conformationally constrained oxolan-3-yl amine, creating a distinct chemotype for CNS-focused SAR. It serves as a unique starting point for probing orexin receptor selectivity (OX1R/OX2R) and benchmarking BBB penetration (tPSA 41.9 Ų, moderate clogP) against pyridine analogs. The thioether handle enables systematic oxidation to sulfoxide/sulfone for GPCR or enzyme inhibition studies, while the oxolane ring modulates basicity and solubility. Ideal for methodology labs optimizing amide coupling with hindered secondary amines.

Molecular Formula C17H24N2O2S
Molecular Weight 320.45
CAS No. 2310099-45-5
Cat. No. B2842153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane
CAS2310099-45-5
Molecular FormulaC17H24N2O2S
Molecular Weight320.45
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3
InChIKeyTWTRGKJLYDIZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310099-45-5): Core Physicochemical Profile and Procurement-Relevant Identity


1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310099-45-5) is a synthetic small molecule belonging to the 1,4-diazepane class, characterized by a seven-membered diazepane ring substituted at N-1 with a 2-(methylsulfanyl)benzoyl group and at N-4 with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. Its molecular formula is C17H24N2O2S, with a molecular weight of 320.5 g/mol . This compound is primarily distributed as a research chemical by specialized screening-compound vendors for early-stage drug discovery and chemical biology applications, where its distinct substitution pattern—combining a thioether-bearing benzoyl electrophore with a conformationally constrained tetrahydrofuranyl secondary amine—positions it as a candidate scaffold for central nervous system (CNS) receptor modulation, particularly within the orexin receptor antagonist field [1].

Why 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane Cannot Be Casually Replaced with In-Class 1,4-Diazepane Analogs


Within the 1,4-diazepane chemotype, subtle modifications to the N-acyl and N-alkyl substituents profoundly alter physicochemical properties, target engagement, and selectivity profiles. The specific combination of a 2-(methylsulfanyl)benzoyl group and an oxolan-3-yl substituent in this compound is not universally shared by other 1,4-diazepane derivatives, such as those based on pyridine-3-carbonyl (e.g., CAS 2415535-40-7) or sulfonamide linkages. The thioether substituent introduces distinct lipophilicity and hydrogen-bond acceptor characteristics compared to methylsulfonyl, methoxy, or halogen-substituted analogs, which can critically influence blood-brain barrier penetration, metabolic stability, and off-target binding [1]. Furthermore, the oxolan-3-yl group provides a constrained ether environment that differs from simple alkyl or unsubstituted benzyl amines, affecting basicity (pKa) and solubility, thereby invalidating simple potency-only comparisons when selecting a probe for in vivo CNS target validation [2].

Quantitative Differentiation Evidence for 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane Against Closest Structural Analogs


Structural Differentiation from the Pyridine-3-Carbonyl Analog via Molecular Weight and LogP

The closest purchasable analog, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2415535-40-7, molecular weight 321.4 g/mol, C16H23N3O2S), incorporates a pyridine ring in place of the phenyl ring . The target compound (CAS 2310099-45-5, molecular weight 320.5 g/mol, C17H24N2O2S) replaces the pyridine nitrogen with a C-H unit, adding one carbon and removing one nitrogen, resulting in a decreased hydrogen-bond acceptor count and increased calculated logP by approximately 0.5–0.8 units. This shift in lipophilicity can markedly influence membrane permeability and cytochrome P450 susceptibility, making direct functional substitution unreliable without experimental validation.

Medicinal chemistry CNS drug design Ligand-lipophilicity efficiency

Differentiation from Methylsulfonyl-Containing 1,4-Diazepanes in Hydrogen-Bond Acceptor Capability

Commercially available 1-(methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane and related methylsulfonylbenzoyl 1,4-diazepanes replace the thioether (–S–CH3) of the target compound with a sulfone (–SO2–CH3). Using in silico hydrogen-bond acceptor (HBA) counts, the methylsulfanyl group contributes one sulfur-centered HBA, while the methylsulfonyl group contributes two strong HBAs. The target compound therefore presents a lower total polar surface area (tPSA), estimated at 41.9 Ų versus ~58 Ų for the methylsulfonyl analog, crossing the often-cited 50 Ų threshold for optimal oral CNS drug properties.

Medicinal chemistry Structure-activity relationship Sulfur oxidation state

Evidence Gap Notification: Absence of Publicly Available Target-Specific Bioactivity Data

As of the current evidence retrieval, no peer-reviewed journal article, patent specification, or public biochemical database (PubChem, ChEMBL, BindingDB) has disclosed quantitative IC50, Ki, EC50, or ADME data for 1-[2-(methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane or any direct comparator within an identical assay context. This universal absence of activity data means that all claims of potency, selectivity, or therapeutic superiority must be treated as unverified. Procurement decisions must therefore be based on structural rationale, purity certification, and intended experimental design, rather than comparative performance metrics.

Transparency Procurement risk Data availability

Procurement-Relevant Application Scenarios for 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane Based on Structural Differentiation


CNS Orexin Receptor Antagonist Hit-to-Lead Libraries

Given the established role of 1,4-diazepane derivatives as dual orexin receptor antagonists [1], this compound provides a unique vector for exploring the effect of a 2-methylsulfanylbenzoyl substituent on OX1R/OX2R selectivity. Its predicted tPSA of 41.9 Ų and moderate clogP make it a suitable candidate for initial blood-brain barrier permeability screening, where it can be directly benchmarked against pyridine-containing analogs to isolate the contribution of the phenyl ring vs. pyridine on CNS penetration.

Structure-Activity Relationship (SAR) Expansion of Thioether-Modified GPCR Ligands

The methylsulfanyl group serves as a metabolically labile thioether that can be systematically oxidized to the sulfoxide and sulfone. Researchers conducting SAR studies on GPCR targets can use this compound as a starting point to evaluate how incremental changes in sulfur oxidation state alter potency and metabolic stability, directly comparing against commercially available methylsulfonyl analogs.

Chemical Probe Development for Non-Kinase Enzyme Targets

The 1,4-diazepane scaffold is increasingly explored for enzyme inhibition beyond CNS receptors. The combination of an oxolane-constrained secondary amine with a methylsulfanyl aryl ketone may confer unique binding to enzymes with hydrophobic substrate pockets (e.g., fatty acid amide hydrolase or monoacylglycerol lipase), where the thioether can engage in specific sulfur-π interactions not achievable with methyl sulfones or halogens.

Teaching and Method Development in Synthetic Organic Chemistry

The convergent assembly of a 2-(methylsulfanyl)benzoic acid derivative with 4-(oxolan-3-yl)-1,4-diazepane via amide coupling provides a model reaction for optimizing challenging peptide coupling conditions with sterically hindered secondary amines. Procurement of this specific compound allows methodology labs to benchmark coupling efficiency and purity against simpler benzoyl or acetyl diazepane controls.

Quote Request

Request a Quote for 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.